[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](piperidin-1-yl)methanethione
Description
The compound 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione features a 1,2,4-triazole core substituted at position 3 with a methylsulfanyl (-SMe) group and at position 1 with a piperidinyl methanethione moiety.
Properties
CAS No. |
828245-78-9 |
|---|---|
Molecular Formula |
C9H15N5S2 |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C9H15N5S2/c1-16-8-11-7(10)14(12-8)9(15)13-5-3-2-4-6-13/h2-6H2,1H3,(H2,10,11,12) |
InChI Key |
IVJIBMYSXVTLPG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=N1)N)C(=S)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methylsulfanyl group using methylthiolating agents.
Attachment of the Piperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the piperidin-1-yl group is introduced to the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its triazole ring which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic applications.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.
Mechanism of Action
The mechanism by which 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanethione exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the amino and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets. The piperidin-1-yl group may also contribute to its overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural differences between the target compound and similar triazole derivatives:
Key Observations:
- Substituent Electronic Effects : The methylsulfanyl group in the target compound is electron-donating, enhancing nucleophilicity at the triazole ring, whereas the trifluoromethyl group in the pesticidal compound () is electron-withdrawing, increasing electrophilicity and oxidative stability .
- In contrast, the hexan-1-one chain in D481-2218 increases lipophilicity, favoring membrane permeability .
Stability and Reactivity
- Methylsulfanyl Group : Prone to oxidation, forming sulfoxide or sulfone derivatives, which may alter bioactivity. This contrasts with the stable trifluoromethyl group in ’s compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
